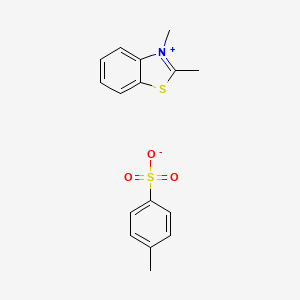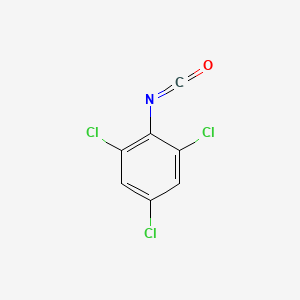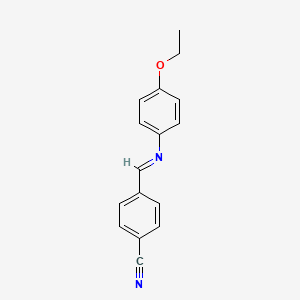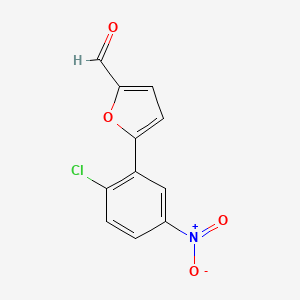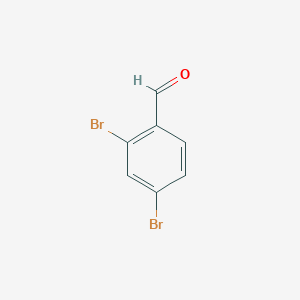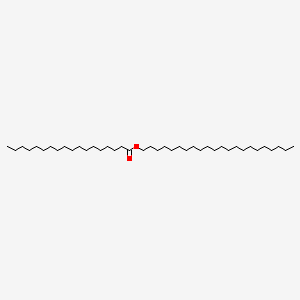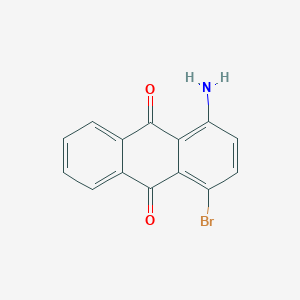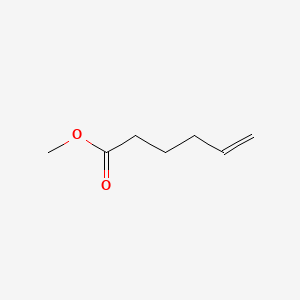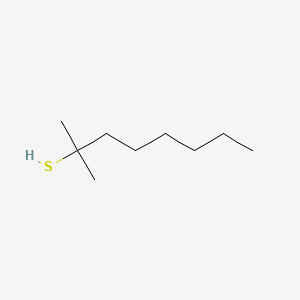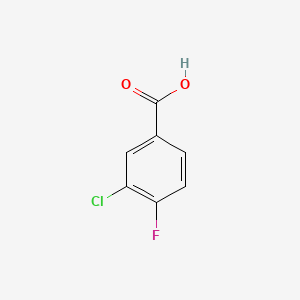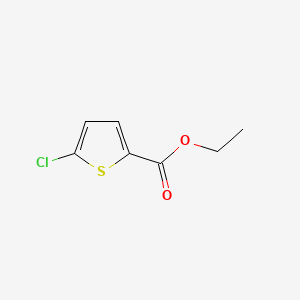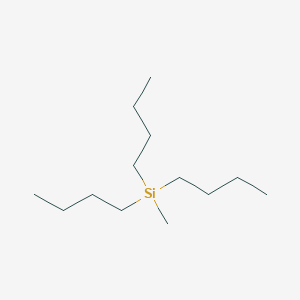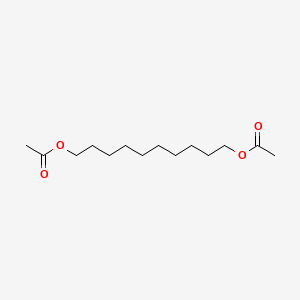
1,10-Diacetoxydecane
描述
1,10-Diacetoxydecane: is an organic compound with the molecular formula C14H26O4 decamethylene diacetate or 1,10-decanediol diacetate . This compound is characterized by its white or colorless appearance, which can range from a powder to a clear liquid . It is primarily used as a building block in organic synthesis and has various applications in the chemical industry.
准备方法
Synthetic Routes and Reaction Conditions:
1,10-Diacetoxydecane can be synthesized through the esterification of 1,10-decanediol with acetic anhydride or acetyl chloride . The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often involve heating the mixture under reflux to ensure complete esterification .
Industrial Production Methods:
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification process may involve distillation or recrystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions:
1,10-Diacetoxydecane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield and .
Reduction: Reduction reactions can convert the ester groups to alcohol groups, resulting in the formation of .
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Reduction: Reducing agents such as or .
Substitution: Nucleophiles such as amines or thiols .
Major Products Formed:
Hydrolysis: 1,10-decanediol and acetic acid.
Reduction: 1,10-decanediol.
Substitution: Various substituted decane derivatives depending on the nucleophile used.
科学研究应用
1,10-Diacetoxydecane has several applications in scientific research, including:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including polymers and pharmaceuticals.
Material Science: It is used in the development of polymer coatings and materials with improved tribological properties.
Biological Studies: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industrial Applications: It is utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
作用机制
The mechanism of action of 1,10-diacetoxydecane primarily involves its hydrolysis to 1,10-decanediol and acetic acid. The ester bonds in the compound are susceptible to cleavage by hydrolytic enzymes or chemical catalysts. The resulting 1,10-decanediol can further participate in various biochemical and chemical pathways, depending on the specific application .
相似化合物的比较
1,10-Decanediol: The parent compound of 1,10-diacetoxydecane, used in similar applications.
1,10-Dibromodecane: Another decane derivative with bromine substituents, used in organic synthesis.
1,10-Dichlorodecane: Similar to 1,10-dibromodecane but with chlorine substituents.
Uniqueness:
This compound is unique due to its dual acetate groups, which provide distinct reactivity compared to other decane derivatives. Its ability to undergo hydrolysis and substitution reactions makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
10-acetyloxydecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-13(15)17-11-9-7-5-3-4-6-8-10-12-18-14(2)16/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOLZWLFORPIME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885334 | |
| Record name | 1,10-Decanediol, 1,10-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26118-61-6 | |
| Record name | 1,10-Decanediol, 1,10-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26118-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,10-Decanediol, 1,10-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026118616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Decanediol, 1,10-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Decanediol, 1,10-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decamethylene diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that 1,10-diacetoxydecane shows reduced acetic acid elimination compared to 1-acetoxydecane during chemical ionization mass spectrometry. What is the significance of this finding?
A1: The reduced elimination of acetic acid from this compound, compared to its monofunctional analog 1-acetoxydecane, suggests that the two acetoxy groups in this compound interact with each other during the ionization process []. This "bifunctional interaction" alters the fragmentation pathway, leading to a different mass spectrometry profile. This highlights the importance of considering interfunctional interactions when interpreting mass spectrometry data, especially for molecules with multiple functional groups.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


